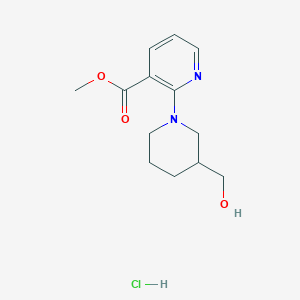

Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride

Description

Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride is a synthetic organic compound featuring a nicotinate ester core substituted with a piperidinyl group bearing a hydroxymethyl moiety. The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmaceutical or agrochemical applications. Its structure includes:

- 3-(hydroxymethyl)piperidine substituent: Introduces stereochemical complexity and hydrogen-bonding capacity.

- Hydrochloride counterion: Improves crystallinity and aqueous solubility.

Crystallographic characterization, if performed, may employ programs like SHELX for refinement .

Properties

IUPAC Name |

methyl 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11-5-2-6-14-12(11)15-7-3-4-10(8-15)9-16;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLIHYULYBHAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCCC(C2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671457 | |

| Record name | Methyl 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-53-1 | |

| Record name | Methyl 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

Formation of Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

Hydroxymethylation: The piperidine ring is then hydroxymethylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Nicotinate Esterification: The hydroxymethylated piperidine is reacted with nicotinic acid in the presence of methanol and a catalyst to form the ester.

Hydrochloride Formation: The ester is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale production may also employ advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The nicotinate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group or the ester moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.

Major Products Formed:

Oxidation: Piperidine-3-carboxylic acid.

Reduction: Piperidine-3-ol.

Substitution: Various substituted piperidines and nicotinates.

Scientific Research Applications

Chemistry: Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has potential biological applications, including its use as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: It may be explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders, cardiovascular diseases, and other conditions where nicotinic acid derivatives are relevant.

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and active pharmaceutical ingredients (APIs). Its versatility makes it valuable in the production of a wide range of chemical products.

Mechanism of Action

The mechanism by which Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride exerts its effects depends on its specific application. In general, nicotinate esters can interact with biological targets such as enzymes and receptors. The hydroxymethyl group may enhance the compound's binding affinity and specificity to these targets, leading to its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate Hydrochloride and Analogs

Key Differences :

Reactivity: The target compound’s ester group is less reactive than Nicotinoyl Chloride Hydrochloride’s acyl chloride, making it more stable for storage but less suited for acylation reactions . The hydroxymethyl group on the piperidine ring enhances hydrogen-bonding interactions compared to unsubstituted piperidine analogs.

Solubility :

- The hydrochloride salt confers superior aqueous solubility over neutral analogs like Methyl Nicotinate, critical for bioavailability in drug formulations.

Research Findings and Limitations

- Synthetic Routes: The target compound may be synthesized via nucleophilic substitution of methyl 2-chloronicotinate with 3-(hydroxymethyl)piperidine, followed by HCl salt formation. Nicotinoyl Chloride Hydrochloride could serve as a precursor in related syntheses .

- Structural Analysis : SHELX-based crystallography (if applied) would resolve its 3D conformation, critical for structure-activity relationship (SAR) studies .

- Pharmacological Data: No direct studies are cited in the provided evidence. However, nicotinate esters are explored for anti-inflammatory and neuroprotective effects, suggesting plausible bioactivity.

Biological Activity

Methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate hydrochloride (CAS No. 1185312-53-1) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that combines a piperidine ring with a nicotinic acid moiety, which may contribute to its diverse biological effects. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 286.76 g/mol. The compound features a hydroxymethyl group attached to the piperidine nitrogen, which may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₃ |

| Molecular Weight | 286.76 g/mol |

| CAS Number | 1185312-53-1 |

| Solubility | Soluble in water |

Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including anti-inflammatory, anti-fibrotic, and neuroprotective effects. The presence of the piperidine ring is crucial for these activities, as it can interact with neurotransmitter receptors and other biological targets.

Anti-Fibrotic Activity

A study demonstrated that related compounds could inhibit collagen production in hepatic stellate cells, suggesting potential applications in treating liver fibrosis. The mechanism involves the inhibition of collagen prolyl-4-hydroxylase (CP4H), which is essential for collagen synthesis .

Table 2: Biological Activities of Related Compounds

| Compound | Activity | IC₅₀ (µM) |

|---|---|---|

| Compound 12m | Anti-fibrotic | 45.69 |

| Compound 12q | Anti-fibrotic | 45.81 |

Neuroprotective Effects

The structural features of this compound suggest potential neuroprotective properties. Piperidine derivatives have been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in neurodegenerative diseases .

Study on Hepatic Fibrosis

In a controlled study involving animal models of hepatic fibrosis, compounds derived from piperidine structures were administered to evaluate their effects on liver function and collagen deposition. Results indicated significant reductions in collagen type I alpha 1 (COL1A1) protein expression in treated groups compared to controls, supporting the anti-fibrotic potential of these compounds .

Neuroprotection in Animal Models

Another study explored the neuroprotective effects of piperidine derivatives in models of Parkinson's disease. The results showed that these compounds could reduce neuronal apoptosis and improve motor function in treated animals, indicating their potential for therapeutic use in neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.